1-Amino-1-(2,5-difluorophenyl)acetone
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Overview
Description
1-Amino-1-(2,5-difluorophenyl)acetone is an organic compound with the molecular formula C8H8F2NO It is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)acetone typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-1-(2,5-difluorophenyl)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(2,5-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-Amino-1-(2,4-difluorophenyl)acetone
- 1-Amino-1-(3,5-difluorophenyl)acetone
- 1-Amino-1-(2,6-difluorophenyl)acetone
Comparison: 1-Amino-1-(2,5-difluorophenyl)acetone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-amino-1-(2,5-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
SLSGSNORKUJKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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